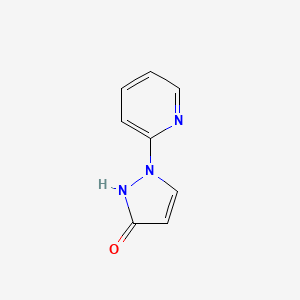
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Phenyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride” is a chemical compound with the molecular formula C12H18N2O. It has a molecular weight of 206.29 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “1-Phenyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride” is 1S/C12H18N2O/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14/h1-5,12-13,15H,6-10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“1-Phenyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride” is a powder at room temperature .Scientific Research Applications
Antitumor Activity
- Some derivatives of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride have been synthesized and investigated for potential anticancer activities. Compounds with specific substitutions exhibited promising antiproliferative effects against breast cancer cells, highlighting their therapeutic potential in oncology (Yurttaş et al., 2014).
Antimicrobial Properties
- Novel derivatives of this compound have demonstrated significant antibacterial and antifungal activities. This suggests its utility in developing new antimicrobial agents (Rajkumar et al., 2014).
Synthesis and Pharmacological Evaluation
- The compound and its derivatives have been synthesized and evaluated for various pharmacological activities. Their impact on dopamine and serotonin pathways indicates potential use in treating psychiatric disorders (Bhosale et al., 2014).
Pharmaceutical Manufacturing
- The compound has been used in the synthesis of other pharmaceuticals, such as cetirizine dihydrochloride, demonstrating its importance in drug manufacturing processes (Reiter et al., 2012).
Chemical Synthesis and Characterization
- The compound has been a focus in the synthesis of various chemical structures, providing insights into chemical reactions and molecular interactions important for drug development (Akopyan et al., 2013).
Molecular Docking and Anticancer Activity
- Molecular docking studies of derivatives have shown potential anti-bone cancer activity, highlighting the compound's relevance in cancer research (Lv et al., 2019).
Safety and Hazards
properties
IUPAC Name |
1-phenyl-2-piperazin-1-ylethanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14;;/h1-5,12-13,15H,6-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSMSXVLJVZSAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C2=CC=CC=C2)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-chlorophenyl)-6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2370779.png)

![Methyl 7-(3,4-dichlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2370782.png)






![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2370795.png)